molecular formula C16H24N2O2 B249318 3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide

3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide

Cat. No. B249318
M. Wt: 276.37 g/mol
InChI Key: HZVIOVKMNNTTGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Azepan-1-yl)-N-(2-methoxyphenyl)propanamide, also known as AZP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic properties. AZP belongs to the class of compounds known as N-substituted benzamides and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of 3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide is still not fully understood. However, it is believed that the compound acts as a sigma-1 receptor agonist, which leads to the modulation of various neurotransmitter systems in the brain. This modulation is thought to be responsible for the compound's anticonvulsant, analgesic, and anxiolytic effects.
Biochemical and Physiological Effects:
3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant effects. 3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. This suggests that 3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide may have neuroprotective properties. Additionally, 3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide has been shown to have anti-inflammatory effects, which may contribute to its analgesic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of using 3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide is its potential toxicity. Studies have shown that 3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide can cause liver damage and other adverse effects in high doses. Therefore, careful dosing and monitoring are necessary when using 3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide in lab experiments.

Future Directions

There are several future directions for research on 3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide. One area of interest is the potential use of 3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another area of interest is the development of new sigma-1 receptor agonists with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of 3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide and its effects on various neurotransmitter systems in the brain.

Synthesis Methods

The synthesis of 3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide involves the reaction of 2-methoxybenzoic acid with 1-azepanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then treated with propanoyl chloride to obtain the final product, 3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide. This synthesis method has been optimized to yield high purity and high yield of 3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide.

Scientific Research Applications

3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide has been studied extensively for its potential therapeutic properties. It has been shown to have anticonvulsant, analgesic, and anxiolytic effects in animal models. 3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide has also been studied for its potential use in the treatment of depression, schizophrenia, and Alzheimer's disease. The compound has been shown to have a high affinity for the sigma-1 receptor, which is involved in the regulation of neurotransmitter release and neuronal excitability. This makes 3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide a promising candidate for further research in the field of neuropharmacology.

properties

Product Name

3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide

InChI

InChI=1S/C16H24N2O2/c1-20-15-9-5-4-8-14(15)17-16(19)10-13-18-11-6-2-3-7-12-18/h4-5,8-9H,2-3,6-7,10-13H2,1H3,(H,17,19)

InChI Key

HZVIOVKMNNTTGS-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)CCN2CCCCCC2

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCN2CCCCCC2

Origin of Product

United States

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